N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic benzothiazole derivative with a morpholinoethyl substituent and a butyramide backbone. The compound features:
- A benzo[d]thiazole core substituted with two methoxy groups at positions 4 and 5.
- A morpholinoethyl group linked via a secondary amine to the benzothiazole nitrogen.
- A butyramide chain (CH₂CH₂CH₂CO-) connected to the morpholinoethyl nitrogen.
- A hydrochloride salt to enhance solubility and stability.
The morpholinoethyl group likely improves pharmacokinetic properties, including solubility and bioavailability .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S.ClH/c1-4-5-16(23)22(9-8-21-10-12-26-13-11-21)19-20-17-14(24-2)6-7-15(25-3)18(17)27-19;/h6-7H,4-5,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINOFROVAQUXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound contains:
- Thiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Morpholino Group : Enhances solubility and bioavailability.
- Butyramide Moiety : May contribute to the compound's pharmacological profile.
The precise mechanism of action of this compound is not fully elucidated. However, compounds with similar structures have shown interactions with various biological targets, including:
- Acetylcholinesterase Inhibition : Compounds containing thiazole have demonstrated inhibitory effects on acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .
- Antitumor Activity : Research indicates that benzothiazole derivatives exhibit significant antitumor effects against various cancer cell lines .
Biological Activities
The biological activities associated with this compound can be categorized as follows:
Case Studies
- Antitumor Activity : A study evaluated the effects of thiazole derivatives on A549 lung cancer cells. The compound showed an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : In silico studies have indicated that thiazole-containing compounds may effectively bind to acetylcholinesterase, suggesting a mechanism for enhancing cognitive function in Alzheimer's models .
- Antimicrobial Testing : Compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In Vitro Assays : The compound demonstrated significant cytotoxicity in 2D culture assays against various cancer cell lines, with lower toxicity observed in normal fibroblast cells (MRC-5), indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational modeling has revealed potential binding interactions with key enzymes involved in cancer progression and neurodegeneration, supporting further exploration of this compound as a lead candidate for drug development .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s benzothiazole core differs from thiadiazole (20) and triazole-thione (7–9) scaffolds.
Substituent Effects: The morpholinoethyl group in the target compound and its cinnamamide analogue contrasts with the phenolic -OH in compound 20. Morpholine improves solubility, while phenolic groups may confer hydrogen-bonding capacity . Butyramide vs. Cinnamamide: The butyramide’s aliphatic chain may enhance flexibility, whereas the cinnamamide’s aromaticity could increase rigidity and π-π stacking interactions .
Synthetic Routes :
- Thiadiazole derivatives (e.g., 20) are synthesized via thiocyanate-mediated cyclization under reflux, while triazole-thiones (7–9) require alkaline conditions to promote tautomerization .
- The target compound likely follows amide coupling strategies similar to its cinnamamide analogue, using activated carboxylic acids or acyl chlorides .
Spectral and Physicochemical Properties
Table 2: Spectral and Functional Group Comparison
Key Findings:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
